Cas no 1015846-43-1 (3-Iodo-1,5-dimethyl-1H-indazole)
3-Iodo-1,5-dimethyl-1H-indazole Chemical and Physical Properties
Names and Identifiers
-
- 3-Iodo-1,5-dimethyl-1H-indazole
- 3-iodo-1,5-dimethyl-1H-indazole(SALTDATA: FREE)
- 3-iodo-1,5-dimethylindazole
- 1,5-Dimethyl-3-iodo-1H-indazole
- 1H-Indazole, 3-iodo-1,5-dimethyl-
- AKOS006338496
- DTXSID40650962
- BS-35562
- CS-0339927
- 1015846-43-1
- DB-348302
- MFCD09971246
- SCHEMBL15792144
-
- MDL: MFCD09971246
- Inchi: 1S/C9H9IN2/c1-6-3-4-8-7(5-6)9(10)11-12(8)2/h3-5H,1-2H3
- InChI Key: FZWUPZRHCQVPDO-UHFFFAOYSA-N
- SMILES: IC1C2C=C(C)C=CC=2N(C)N=1
Computed Properties
- Exact Mass: 271.98100
- Monoisotopic Mass: 271.98105g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 174
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Topological Polar Surface Area: 17.8Ų
Experimental Properties
- PSA: 17.82000
- LogP: 2.48630
3-Iodo-1,5-dimethyl-1H-indazole Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
3-Iodo-1,5-dimethyl-1H-indazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | I706493-50mg |
3-Iodo-1,5-dimethyl-1H-indazole |
1015846-43-1 | 50mg |
$ 50.00 | 2022-06-04 | ||
| TRC | I706493-100mg |
3-Iodo-1,5-dimethyl-1H-indazole |
1015846-43-1 | 100mg |
$ 65.00 | 2022-06-04 | ||
| TRC | I706493-500mg |
3-Iodo-1,5-dimethyl-1H-indazole |
1015846-43-1 | 500mg |
$ 80.00 | 2022-06-04 | ||
| Chemenu | CM232330-5g |
3-Iodo-1,5-dimethyl-1H-indazole |
1015846-43-1 | 95% | 5g |
$140 | 2023-02-19 | |
| abcr | AB267958-1 g |
3-Iodo-1,5-dimethyl-1H-indazole, 95%; . |
1015846-43-1 | 95% | 1 g |
€137.20 | 2023-07-20 | |
| abcr | AB267958-5 g |
3-Iodo-1,5-dimethyl-1H-indazole, 95%; . |
1015846-43-1 | 95% | 5g |
€365.50 | 2023-04-26 | |
| abcr | AB267958-1g |
3-Iodo-1,5-dimethyl-1H-indazole, 95%; . |
1015846-43-1 | 95% | 1g |
€179.70 | 2025-04-22 | |
| 1PlusChem | 1P0005CA-1g |
1H-Indazole, 3-iodo-1,5-dimethyl- |
1015846-43-1 | 95% | 1g |
$87.00 | 2025-02-18 | |
| Ambeed | A686420-5g |
3-Iodo-1,5-dimethyl-1H-indazole |
1015846-43-1 | 95+% | 5g |
$240.0 | 2024-04-26 | |
| A2B Chem LLC | AA06122-1g |
3-Iodo-1,5-dimethyl-1H-indazole |
1015846-43-1 | 95% | 1g |
$61.00 | 2024-04-20 |
3-Iodo-1,5-dimethyl-1H-indazole Suppliers
3-Iodo-1,5-dimethyl-1H-indazole Related Literature
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Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
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Kui Wu,Zhihua Yang,Shilie Pan Dalton Trans., 2015,44, 19856-19864
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Stephen P. Fletcher,Richard B. C. Jagt,Ben L. Feringa Chem. Commun., 2007, 2578-2580
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Ke Chen,Shuai Liu,Liang Mei,Feng Jin,Bo Zhang,Fengxiang Ma,Yewei Chen,Hong Deng,Min Guo,Qingxu Yu Analyst, 2020,145, 1524-1530
Additional information on 3-Iodo-1,5-dimethyl-1H-indazole
3-Iodo-1,5-dimethyl-1H-indazole (CAS No. 1015846-43-1): A Comprehensive Overview
3-Iodo-1,5-dimethyl-1H-indazole (CAS No. 1015846-43-1) is a specialized heterocyclic compound that has garnered significant attention in pharmaceutical and materials science research. This iodinated indazole derivative features a unique molecular structure with a 1,5-dimethyl substitution pattern, making it particularly valuable for various synthetic applications. The presence of the iodine atom at the 3-position offers exceptional reactivity for cross-coupling reactions, which is why this compound is frequently sought after in medicinal chemistry and drug discovery programs.
The growing interest in 3-Iodo-1,5-dimethyl-1H-indazole can be attributed to its versatile applications in developing novel therapeutic agents. Researchers are particularly focused on its potential as a building block for kinase inhibitors, which are crucial in targeted cancer therapies. Recent studies have explored its utility in creating selective JAK2 inhibitors, addressing a hot topic in autoimmune disease treatment. The compound's structural features allow for precise modifications, enabling the development of highly specific drug candidates with improved pharmacokinetic properties.
From a synthetic chemistry perspective, 3-Iodo-1,5-dimethyl-1H-indazole serves as an excellent substrate for palladium-catalyzed coupling reactions, including Suzuki-Miyaura and Sonogashira reactions. This makes it invaluable for constructing complex molecular architectures commonly found in biologically active compounds. The compound's stability under various reaction conditions has made it a favorite among synthetic chemists working on fragment-based drug discovery approaches, which is currently a trending methodology in pharmaceutical R&D.
The physicochemical properties of 3-Iodo-1,5-dimethyl-1H-indazole contribute significantly to its research utility. With a molecular weight of 286.12 g/mol and moderate lipophilicity, this compound exhibits ideal characteristics for medicinal chemistry applications. Its crystalline nature ensures good handling properties, while the iodine atom provides excellent opportunities for radiolabeling studies - a technique gaining prominence in drug metabolism research and PET imaging agent development.
In the context of current scientific trends, 3-Iodo-1,5-dimethyl-1H-indazole aligns perfectly with the growing demand for diverse heterocyclic scaffolds in drug discovery. The pharmaceutical industry's shift toward targeted therapies and personalized medicine has increased the need for such specialized building blocks. Moreover, its application extends to materials science, where researchers are exploring its potential in creating organic electronic materials and photoactive compounds for advanced technological applications.
Quality control and analytical characterization of 3-Iodo-1,5-dimethyl-1H-indazole typically involve advanced techniques such as HPLC, mass spectrometry, and NMR spectroscopy. These methods ensure the compound meets the stringent purity requirements necessary for pharmaceutical research. The availability of high-purity 3-Iodo-1,5-dimethyl-1H-indazole from reputable suppliers has facilitated its widespread adoption in both academic and industrial laboratories.
Looking toward future applications, researchers are investigating the potential of 3-Iodo-1,5-dimethyl-1H-indazole in developing next-generation therapeutics for neurological disorders and inflammatory conditions. Its structural similarity to various CNS-active compounds makes it particularly interesting for neuroscience research. Additionally, the compound's utility in creating fluorescent probes and molecular sensors represents an exciting frontier in chemical biology and diagnostic development.
The market for specialized chemical building blocks like 3-Iodo-1,5-dimethyl-1H-indazole continues to expand, driven by the pharmaceutical industry's need for diverse chemical space exploration. As drug discovery becomes increasingly sophisticated, the demand for such precisely functionalized heterocycles is expected to grow substantially. This compound exemplifies how targeted molecular design can address current challenges in hit-to-lead optimization and structure-activity relationship studies.
For researchers working with 3-Iodo-1,5-dimethyl-1H-indazole, proper handling and storage are essential to maintain its stability. While not classified as hazardous under standard conditions, it should be stored in cool, dry environments protected from light to prevent degradation. The compound's shelf life can be significantly extended when stored under inert atmosphere conditions, making it a reliable reagent for long-term research projects.
In conclusion, 3-Iodo-1,5-dimethyl-1H-indazole (CAS No. 1015846-43-1) represents a valuable tool in modern chemical research with wide-ranging applications in drug discovery and materials science. Its unique structural features and versatile reactivity profile position it as an important building block for addressing current scientific challenges. As research continues to uncover new applications for this compound, its role in advancing innovative therapeutic strategies and functional materials is likely to expand further in the coming years.
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